molecular formula C9H13NO3 B8549469 3(t-Butyl)isoxazole-5-yl-acetic acid

3(t-Butyl)isoxazole-5-yl-acetic acid

Cat. No.: B8549469
M. Wt: 183.20 g/mol
InChI Key: ZPFQPHSCCFRMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3(t-Butyl)isoxazole-5-yl-acetic acid (CAS: 187672-71-5) is a high-purity chemical compound with the molecular formula C 9 H 13 NO 3 and a molecular weight of 183.20 g/mol. It features an acetic acid chain linked to a 3-(tert-butyl)isoxazole core, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research . Isoxazole derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities. They serve as key pharmacophores in the development of novel therapeutic agents due to their typically low cytotoxicity and ability to interact with various biological targets . Research into isoxazole-based compounds has revealed potential for antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . These derivatives can act through multiple mechanisms, including protein kinase inhibition, aromatase inhibition, and apoptosis induction, making them attractive scaffolds for developing targeted therapies . The presence of both the isoxazole ring and a carboxylic acid functional group in this compound allows for further chemical modifications, enabling researchers to create diverse libraries of molecules for structure-activity relationship (SAR) studies and drug discovery programs. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(3-tert-butyl-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C9H13NO3/c1-9(2,3)7-4-6(13-10-7)5-8(11)12/h4H,5H2,1-3H3,(H,11,12)

InChI Key

ZPFQPHSCCFRMDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1)CC(=O)O

Origin of Product

United States

Iii. Chemical Reactivity and Transformations of 3 T Butyl Isoxazole 5 Yl Acetic Acid

Reactions Involving the Acetic Acid Functional Group

The acetic acid moiety is a versatile handle for chemical modification, permitting reactions at the carboxylic acid group, the α-carbon, and through decarboxylation.

The carboxylic acid group of 3-(t-Butyl)isoxazole-5-yl-acetic acid readily undergoes standard transformations to form esters and amides.

Esterification: This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. thermofisher.com The reaction equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. scribd.com For example, reaction with tert-butyl alcohol can yield the corresponding tert-butyl ester. researchgate.net

Amidation: The formation of amides from 3-(t-Butyl)isoxazole-5-yl-acetic acid requires the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). researchgate.net This method facilitates the formation of a stable amide bond under mild conditions.

Reaction TypeReagentsProduct Type
EsterificationAlcohol (e.g., Methanol, Ethanol, t-Butanol), Acid Catalyst (e.g., H₂SO₄)Alkyl Ester (e.g., Methyl ester, Ethyl ester, t-Butyl ester)
AmidationAmine (R-NH₂), Coupling Agents (e.g., EDC, HOBt), Base (e.g., TEA)Amide

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a significant transformation for heterocyclic acetic acids. rsc.org This reaction typically occurs upon heating and can be influenced by the stability of the resulting carbanion intermediate. For 3-(t-Butyl)isoxazole-5-yl-acetic acid, decarboxylation would lead to the formation of 3-tert-butyl-5-methylisoxazole.

Furthermore, decarboxylative reactions can be coupled with other transformations. For instance, decarboxylative halogenation, a process that converts carboxylic acids into organic halides, has been demonstrated for isoxazole (B147169) systems. researchgate.net This type of reaction involves the cleavage of the carbon-carbon bond of the carboxylic group and the introduction of a halogen. Oxidative decarboxylation is another pathway that can convert arylacetic acids into the corresponding aldehydes and ketones. chemrevlett.com

The α-carbon of the acetic acid side chain, being adjacent to the carbonyl group, is activated for various reactions. It can be deprotonated to form an enolate, which can then act as a nucleophile. This allows for reactions such as alkylation or acylation at the α-position.

Additionally, α-halogenation can be achieved through reactions like the Hell-Volhard-Zelinsky reaction, which involves treatment with a halogen (e.g., Br₂) and a catalytic amount of phosphorus trihalide (PBr₃). This would introduce a halogen atom at the carbon adjacent to the isoxazole ring, creating a valuable intermediate for further synthetic modifications.

Reactivity of the Isoxazole Ring System

The isoxazole ring, while aromatic, exhibits its own characteristic reactivity, allowing for functionalization at its carbon positions.

The substituents on the isoxazole ring significantly influence its reactivity. The C-4 position is often susceptible to electrophilic substitution. The development of sequential [3 + 2] cycloaddition followed by cross-coupling reactions has enabled the synthesis of 3,4,5-trisubstituted isoxazoles, demonstrating the feasibility of introducing a wide variety of substituents at all three carbon positions of the isoxazole core. nih.govillinois.edu

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as powerful tools for the direct functionalization of otherwise inert C-H bonds. acs.org In the context of isoxazoles, palladium-catalyzed C-H bond functionalization has been successfully employed for direct arylation.

Research has demonstrated the palladium-catalyzed C4,C5-diarylation of ethyl isoxazole-3-carboxylate. researchgate.net This reaction proceeds via a double C-H bond functionalization, allowing the introduction of two aryl groups onto the isoxazole ring. While the substitution pattern of the starting material differs from the title compound, the principles highlight the potential for direct C-H functionalization at the C-4 position of the 3-(t-Butyl)isoxazole-5-yl-acetic acid system. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The scope of this reaction has been shown to tolerate various functional groups on the aryl bromide coupling partner. researchgate.net

Example Conditions for Pd-Catalyzed C-H Arylation of Isoxazoles researchgate.net
ComponentExample Reagent/Condition
CatalystPd(OAc)₂
LigandPhosphine Ligands (e.g., P(o-tolyl)₃)
BaseK₂CO₃ or Cs₂CO₃
Aryl SourceAryl Bromides (Ar-Br)
SolventHigh-boiling point solvents (e.g., Toluene, DMF)

This methodology provides a direct route to poly-substituted isoxazoles, which are valuable scaffolds in medicinal chemistry and materials science.

Direct Functionalization of the Isoxazole Nucleus (C-3, C-4, C-5 positions)

Regioselective Halogenation and Other Electrophilic Substitutions

The isoxazole ring can undergo electrophilic substitution, with the C4 position being the most common site for such reactions due to its higher electron density compared to the carbon atoms adjacent to the electronegative oxygen and nitrogen atoms.

Direct halogenation, particularly fluorination, of the isoxazole core has been successfully achieved. The process often involves metallation at the C4 position followed by quenching with an electrophilic halogen source. For instance, the direct fluorination of 3,5-disubstituted isoxazoles has been accomplished using n-butyllithium (n-BuLi) to deprotonate the C4 position, followed by treatment with N-fluorobenzenesulfonimide (NFSI). This method allows for the regioselective installation of a fluorine atom, a valuable modification in medicinal chemistry. While this specific example was demonstrated on a system with a phenyl group at C3, the principle is applicable to alkyl-substituted isoxazoles. The reaction proceeds as follows:

Step 1: Deprotonation. The isoxazole derivative is treated with a strong base, such as n-BuLi, at low temperatures (e.g., -78 °C) to selectively remove the proton from the C4 position, forming a lithiated intermediate.

Step 2: Electrophilic Fluorination. The resulting anion is then reacted with an electrophilic fluorine source like NFSI to yield the 4-fluoro-isoxazole derivative.

The scope of this reaction has been explored with various substituents on the isoxazole ring. The table below summarizes the outcomes for different 3-substituted isoxazoles, demonstrating the general applicability of C4-functionalization.

EntryR-Group at C3ProductYield (%)
1Phenyl4-Fluoro-3-phenyl-5-(1,3-dioxan-2-yl)isoxazole70
24-(t-Butyl)phenyl4-Fluoro-3-(4-tert-butylphenyl)-5-(1,3-dioxan-2-yl)isoxazole59
34-Chlorophenyl4-Fluoro-3-(4-chlorophenyl)-5-(1,3-dioxan-2-yl)isoxazole68
4n-Butyl4-Fluoro-3-(n-butyl)-5-(1,3-dioxan-2-yl)isoxazole25

Data sourced from Bacheley et al., Comptes Rendus Chimie.

Other electrophilic substitutions can also be directed to the C4 position, although the reactivity is generally lower than that of more electron-rich five-membered heterocycles like pyrrole or furan. The outcome of these reactions is heavily influenced by the nature of the electrophile and the reaction conditions.

Ring-Opening Reactions and Subsequent Rearrangements

A key feature of isoxazole chemistry is the susceptibility of the N-O bond to cleavage under various conditions, including reductive, basic, or photochemical stimuli. This ring-opening provides a powerful synthetic route to diverse acyclic compounds that can be difficult to access otherwise.

A notable example is the ring-opening fluorination of isoxazoles. Treatment of isoxazoles with an electrophilic fluorinating agent such as Selectfluor® can induce a fluorination-initiated ring-opening cascade. researchgate.net The proposed mechanism involves an initial electrophilic attack of the fluorinating agent on the isoxazole ring, leading to a cationic intermediate. Subsequent N–O bond cleavage and deprotonation result in the formation of α-fluorocyano-ketones. researchgate.net This transformation converts the heterocyclic scaffold into a densely functionalized linear molecule, showcasing the synthetic utility of isoxazole ring-opening.

Rearrangements of isoxazole derivatives can also lead to other heterocyclic systems. For example, photochemical or thermal treatment can induce rearrangements. In some cases, isoxazole-containing hybrid molecules can undergo isomerization. For instance, the catalytic reaction of an azirine moiety attached to an isoxazole ring can lead to the formation of pyrrole- and isoxazole-containing hybrids, while isomerization can also yield 3-(oxazol-5-yl)isoxazoles. researchgate.net

Transformations Leading to Fused Heterocyclic Architectures

The functional groups of 3-(t-Butyl)isoxazole-5-yl-acetic acid, particularly the carboxylic acid moiety, serve as versatile handles for constructing more complex, fused heterocyclic systems. These transformations are critical for building molecular diversity and accessing novel scaffolds for various applications.

One common strategy involves intramolecular cyclization reactions. The acetic acid side chain can be activated and reacted with a nucleophile, either introduced into the molecule or generated in situ, to form a new ring fused to the isoxazole core. For example, radical-mediated reactions using reagents like tert-butyl nitrite (TBN) can initiate cascades that lead to fused systems. TBN can act as both a radical initiator and a source of N-O fragments, enabling the construction of isoxazole/isoxazoline-fused polycyclic architectures from appropriate precursors. nih.gov

Another approach involves intramolecular nucleophilic substitution, where a nucleophilic group within a substituent on the isoxazole ring attacks another part of the molecule to close a ring. The steric properties of substituents, such as the tert-butyl group, can significantly influence the feasibility and outcome of these cyclizations. mdpi.com Research has shown that steric pressure can facilitate intramolecular nucleophilic attacks, making the formation of fused isoxazoles more favorable than in less sterically hindered analogues. mdpi.com This strategy has been used to synthesize a variety of fused systems, including those relevant to biologically active molecules. researchgate.net

Influence of the tert-Butyl Substituent on Reactivity

Steric Hindrance Effects on Reaction Selectivity and Rate

The most apparent effect of the tert-butyl group is steric hindrance. Its large, bulky nature can physically block or impede the approach of reagents to nearby atoms, significantly affecting reaction outcomes. researchgate.netlibretexts.org

Shielding of the N-O Bond: The tert-butyl group can partially shield the adjacent nitrogen atom and the N-O bond from attack. This can increase the stability of the ring towards certain reductive or nucleophilic ring-opening conditions compared to isoxazoles with smaller C3 substituents.

Directing Electrophilic Attack: In electrophilic substitution reactions at the C4 position, the bulky tert-butyl group can influence the trajectory of the incoming electrophile. While the C4 position is electronically favored, severe steric clash between the tert-butyl group and a bulky electrophile could potentially slow the reaction rate.

Facilitating Intramolecular Reactions: Counterintuitively, steric hindrance can sometimes facilitate reactions. In the synthesis of fused isoxazoles via intramolecular cyclization, the steric repulsion between the tert-butyl group and another nearby substituent can force the molecule into a conformation that favors the ring-closing reaction, thereby increasing the reaction rate. mdpi.com This phenomenon, known as "steric assistance," demonstrates the dual role of steric effects.

An analogous situation is observed in electrophilic aromatic substitution, where a tert-butyl group on a benzene ring sterically hinders the adjacent ortho positions, leading to a higher proportion of substitution at the less hindered para position. stackexchange.com This principle can be extrapolated to the isoxazole system, where the tert-butyl group at C3 would similarly hinder reactions at the C4 position and the ring nitrogen.

Electronic Contributions to Ring Reactivity

In addition to its steric profile, the tert-butyl group also influences the electronic nature of the isoxazole ring. As an alkyl group, it acts as a weak electron-donating group. This donation occurs primarily through two mechanisms:

Inductive Effect (σ-donation): The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized C3 carbon of the isoxazole ring. This difference leads to a net push of electron density through the sigma bonds towards the ring. stackexchange.com This inductive effect slightly increases the electron density of the isoxazole ring, which can influence its reactivity towards electrophiles.

Hyperconjugation (π-donation): While considered a smaller effect for carbon-carbon bonds compared to carbon-hydrogen bonds, hyperconjugation can also contribute. stackexchange.com This involves the overlap of the C-C σ-bonds of the tert-butyl group with the π-system of the isoxazole ring.

Iv. Computational and Theoretical Chemistry of 3 T Butyl Isoxazole 5 Yl Acetic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of isoxazole (B147169) derivatives. researchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

The three-dimensional structure and conformational flexibility of 3-(t-Butyl)isoxazole-5-yl-acetic acid are key determinants of its physical properties and biological interactions. The molecule possesses several rotatable single bonds: the bond connecting the tert-butyl group to the isoxazole ring, the bond between the isoxazole ring and the methylene (B1212753) group of the acetic acid side chain, and the bonds within the acetic acid moiety itself.

Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and to determine the energy differences between them. Computational methods can map the potential energy surface by systematically rotating these bonds. For complex molecules, even slight changes in conformation can significantly impact properties. nih.gov For instance, studies on other substituted isoxazoles have shown that restricted rotation around a linker can result in a higher entropic penalty and a decrease in binding affinity to a target protein. nih.gov Using DFT methods like B3LYP with a 6-31G(d,p) basis set, different stable conformers can be identified, and their relative energies calculated to determine the most probable structures at room temperature. researchgate.net

Table 1: Illustrative Conformational Energetics of 3-(t-Butyl)isoxazole-5-yl-acetic acid

This table is an illustrative example of data that would be generated from a typical conformational analysis. The values are not from a specific study on this molecule.

ConformerDihedral Angle (Cring-Cmethylene-Cacid=O)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum) 178.5°0.0073.1
2 -4.7°0.2026.9
3 85.2°2.50<0.1

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.netyoutube.com

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more polarizable and more reactive. researchgate.net These parameters can be calculated using DFT and ab initio methods. researchgate.netnih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties

This table demonstrates typical FMO data calculated for heterocyclic compounds. The values are hypothetical and for illustrative purposes.

ParameterDescriptionIllustrative Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.85
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.95
ΔE (HOMO-LUMO Gap) E(LUMO) - E(HOMO)4.90
Ionization Potential (I) -E(HOMO)6.85
Electron Affinity (A) -E(LUMO)1.95
Chemical Hardness (η) (I - A) / 22.45
Electronegativity (χ) (I + A) / 24.40

The distribution of electron density within the 3-(t-Butyl)isoxazole-5-yl-acetic acid molecule governs its electrostatic interactions and dictates the most likely sites for chemical reactions. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. nih.gov MEP surfaces map the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this molecule, such regions would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoxazole ring.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group would be a prominent positive site.

Green regions represent neutral or weakly charged areas.

In addition to MEP, Mulliken atomic charge analysis provides a quantitative measure of the partial charge on each atom in the molecule, further refining predictions of reactive sites. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally.

By modeling a reaction, computational methods can identify the lowest energy path connecting reactants to products on the potential energy surface. A key point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed.

For reactions involving 3-(t-Butyl)isoxazole-5-yl-acetic acid, such as the esterification of the carboxylic acid group or reactions involving the isoxazole ring, computational analysis can determine the geometry of the transition state structures. Techniques such as Molecular Electrostatic-Guided Molecular Dynamics (ME-GMD) or Density Functional Theory (DFT) calculations can be employed. For example, in the study of [3+2] cycloaddition reactions to form isoxazolines, computational analysis is crucial for understanding the regioselectivity and molecular mechanism. mdpi.com By calculating the structures of all reactants, intermediates, transition states, and products, a complete reaction profile can be constructed.

Once the stationary points (reactants, products, and transition states) on the potential energy surface have been located and their energies calculated, key kinetic and thermodynamic parameters can be derived.

Activation Energy (Ea): Calculated as the energy difference between the transition state and the reactants. This value is directly related to the reaction rate; a lower activation energy corresponds to a faster reaction.

Reaction Enthalpy (ΔH): Calculated as the energy difference between the products and the reactants. This determines whether a reaction is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0), indicating the thermodynamic favorability of the reaction.

These calculations allow for the prediction of reaction outcomes, the rationalization of experimentally observed product distributions, and the design of more efficient synthetic routes. nih.gov

Predictive Spectroscopic Modeling (Excluding basic identification)

Computational chemistry serves as a powerful predictive tool in modern chemical research, enabling the simulation of molecular properties to complement and guide experimental work. For 3-(t-Butyl)isoxazole-5-yl-acetic acid, theoretical modeling can forecast its vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are commonly generated using methods such as Density Functional Theory (DFT) for vibrational analysis and Gauge-Independent Atomic Orbital (GIAO) calculations for NMR parameters. Such computational approaches provide profound insights into the molecule's electronic structure and conformational dynamics.

Computational vibrational frequency analysis is a standard method for predicting the infrared and Raman spectra of molecules. The process typically employs DFT calculations, with hybrid functionals like B3LYP, which have been shown to provide a reliable balance between computational efficiency and accuracy for organic compounds. chem-soc.sinih.gov These calculations yield a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of molecular motion. mdpi.com By analyzing these modes, a theoretical spectrum can be constructed and correlated with peaks in experimental FT-IR and Raman spectra.

The vibrational signature of 3-(t-Butyl)isoxazole-5-yl-acetic acid is a combination of the vibrational modes from its constituent parts: the isoxazole ring, the tert-butyl group, and the acetic acid side chain. Although specific computational studies on this exact molecule are not prevalent in the current literature, its vibrational frequencies can be reliably estimated from theoretical studies on these individual functional moieties.

The following table presents representative predicted vibrational frequencies for the key functional groups within 3-(t-Butyl)isoxazole-5-yl-acetic acid. These values are derived from computational studies on analogous structures. It is crucial to recognize that experimental values can differ due to factors such as the physical state of the sample (solid-state packing forces) and solvent effects.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of 3-(t-Butyl)isoxazole-5-yl-acetic acid (Note: These values are representative and based on DFT calculations of related molecules such as isoxazole, acetic acid, and compounds containing tert-butyl groups. nih.govresearchgate.netrsc.orgresearchgate.net)

The theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is an indispensable tool for chemical structure elucidation. Quantum chemical methods, particularly the GIAO method used in conjunction with DFT, are widely employed to calculate the isotropic magnetic shielding constants of nuclei, which are then converted into chemical shifts. researchgate.netgithub.io These predicted shifts for ¹H and ¹³C nuclei provide a basis for assigning and interpreting experimental NMR data.

For 3-(t-Butyl)isoxazole-5-yl-acetic acid, the predicted NMR spectra would feature signals corresponding to the nuclei in the t-butyl group, the isoxazole ring, and the methylene group of the acetic acid moiety. The precise chemical shifts are dictated by the local electronic environment of each nucleus. For instance, the electronegative heteroatoms within the isoxazole ring exert a significant deshielding effect on the ring's carbon and hydrogen atoms. nih.gov

Based on computational data from structurally related isoxazole derivatives, t-butyl-containing molecules, and compounds featuring an acetic acid group, a reliable set of predicted chemical shifts can be assembled. nih.govacdlabs.comrsc.org These theoretical values are instrumental in the analysis of experimental spectra.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(t-Butyl)isoxazole-5-yl-acetic acid (Note: Values are estimated based on GIAO/DFT calculations for analogous structures and known substituent effects. acdlabs.comrsc.orgchemicalbook.com The chemical shift of the carboxylic acid proton (-COOH) is highly dependent on solvent, concentration, and temperature, and the signal is often broad.)

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(t-Butyl)isoxazole-5-yl-acetic acid (Note: Values are estimated based on GIAO/DFT calculations for analogous structures and known substituent effects. nih.govacdlabs.comrsc.orgspectrabase.com)

Table of Compounds Mentioned

V. Advanced Analytical Techniques in Research Excluding Basic Identification

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for a detailed understanding of the molecular structure and connectivity of 3-(tert-Butyl)isoxazole-5-yl-acetic acid. These methods provide insights into the electronic environment of individual atoms and the spatial relationships between them.

While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical structure, complex molecules like 3-(tert-Butyl)isoxazole-5-yl-acetic acid often require advanced two-dimensional (2D) NMR techniques for unambiguous assignment of all signals. researchgate.net Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing connectivity within the molecule.

HMQC experiments would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. For instance, the methylene (B1212753) protons of the acetic acid side chain would show a correlation to the adjacent methylene carbon. Similarly, the protons of the tert-butyl group would correlate with the corresponding methyl carbons.

HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Key HMBC correlations expected for 3-(tert-Butyl)isoxazole-5-yl-acetic acid would include correlations from the protons of the tert-butyl group to the quaternary carbon of the tert-butyl group and to the C3 carbon of the isoxazole (B147169) ring. The methylene protons of the acetic acid group would be expected to show correlations to the C5 carbon of the isoxazole ring and the carbonyl carbon of the carboxylic acid.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of atoms. In the case of 3-(tert-Butyl)isoxazole-5-yl-acetic acid, NOESY could help confirm the connectivity by showing correlations between protons that are close in space, such as between the protons of the tert-butyl group and the isoxazole ring proton.

Table 1: Expected 2D-NMR Correlations for 3-(tert-Butyl)isoxazole-5-yl-acetic acid

Proton SignalHMBC Correlated Carbon(s)NOESY Correlated Proton(s)
tert-Butyl H'sC(CH₃)₃, C3 (isoxazole)Isoxazole H
Isoxazole HC3, C5, C=Otert-Butyl H's, CH₂
CH₂ H'sC5 (isoxazole), C=OIsoxazole H

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 3-(tert-Butyl)isoxazole-5-yl-acetic acid by providing a highly accurate mass measurement of the molecular ion. rsc.orgnih.govbeilstein-journals.org This technique allows for the determination of the molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Beyond molecular formula confirmation, HRMS is used to study the fragmentation patterns of the molecule upon ionization. nih.govresearchgate.net The fragmentation of the tert-butyl group is a characteristic process, often involving the loss of a methyl radical (•CH₃) to form a stable tert-butyl cation, or the loss of isobutylene. researchgate.netdoaj.org The isoxazole ring can also undergo characteristic fragmentation, including cleavage of the N-O bond. researchgate.net Analysis of the fragments provides valuable information for structural elucidation and confirmation. fu-berlin.de

A plausible fragmentation pathway for 3-(tert-Butyl)isoxazole-5-yl-acetic acid under electron impact (EI) ionization could involve the initial loss of the carboxylic acid group, followed by fragmentation of the tert-butyl group and the isoxazole ring.

Table 2: Plausible HRMS Fragmentation Data for 3-(tert-Butyl)isoxazole-5-yl-acetic acid

m/z (calculated)Proposed Fragment
197.0997[M]⁺
182.0766[M - CH₃]⁺
152.0657[M - COOH]⁺
141.0898[M - C₄H₈]⁺
57.0704[C₄H₉]⁺

Single-Crystal X-ray Diffraction for Definitive Structural Determinationresearchgate.netresearchgate.net

Table 3: Representative Crystallographic Data for a tert-Butyl Isoxazole Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)20.1034
b (Å)17.799
c (Å)6.1366
α, β, γ (°)90, 90, 90
Z4

Data for (2-tert-Butyl-3-phenyl-2,3-dihydroisoxazole-4,5-diyl)bis(phenylmethanone) as a representative example. researchgate.net

Chromatographic Methods for Complex Mixture Analysis and Purification (e.g., preparative HPLC, GC)

Chromatographic techniques are essential for the separation and purification of 3-(tert-Butyl)isoxazole-5-yl-acetic acid from reaction mixtures and for the analysis of its purity. nih.gov Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for isolating the compound in high purity. lcms.cztarosdiscovery.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to achieve excellent separation from starting materials, byproducts, and other impurities. sielc.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable analytical tool. jmchemsci.comresearchgate.net For GC analysis, the carboxylic acid group of 3-(tert-Butyl)isoxazole-5-yl-acetic acid would typically need to be derivatized, for example, by conversion to its methyl ester, to increase its volatility. researchgate.netjmchemsci.com GC-MS allows for the separation of components in a mixture and their subsequent identification based on their mass spectra.

Table 4: Typical Chromatographic Conditions for the Analysis and Purification of Isoxazole Derivatives

TechniqueStationary PhaseMobile Phase/Carrier GasDetection
Preparative HPLCC18Acetonitrile/Water with 0.1% Formic AcidUV-Vis, MS
GC-MSDB-5msHeliumMass Spectrometry

Vi. Chemical Applications and Future Directions Excluding Biological/medical Applications

3-(t-Butyl)isoxazole-5-yl-acetic acid as a Versatile Synthetic Building Block

The inherent reactivity of both the carboxylic acid group and the isoxazole (B147169) ring itself positions 3-(t-Butyl)isoxazole-5-yl-acetic acid as a valuable precursor in a multitude of organic transformations. This adaptability allows for its integration into diverse and complex molecular architectures.

The carboxylic acid functionality of 3-(t-Butyl)isoxazole-5-yl-acetic acid serves as a handle for a wide array of chemical modifications. Standard transformations such as esterification, amidation, and reduction to the corresponding alcohol can be readily achieved, providing access to a family of related isoxazole derivatives. These derivatives, in turn, can participate in further synthetic manipulations.

For instance, the conversion of the carboxylic acid to an acyl chloride or its activation with coupling agents facilitates the formation of amide bonds with various amines, leading to the synthesis of more complex molecules. The isoxazole ring itself, while relatively stable, can undergo ring-opening reactions under specific reductive or basic conditions, unveiling acyclic functionalities like β-hydroxy ketones or γ-amino alcohols. This latent functionality makes isoxazoles valuable synthetic intermediates.

Table 1: Potential Organic Transformations of 3-(t-Butyl)isoxazole-5-yl-acetic acid

Starting MaterialReagents and ConditionsProduct
3-(t-Butyl)isoxazole-5-yl-acetic acidSOCl₂ or (COCl)₂3-(t-Butyl)isoxazole-5-yl-acetyl chloride
3-(t-Butyl)isoxazole-5-yl-acetic acidR-OH, H⁺ catalyst3-(t-Butyl)isoxazole-5-yl-acetic acid ester
3-(t-Butyl)isoxazole-5-yl-acetic acidR-NH₂, coupling agent (e.g., DCC, EDC)N-substituted-3-(t-Butyl)isoxazole-5-yl-acetamide
3-(t-Butyl)isoxazole-5-yl-acetic acidLiAlH₄ or BH₃·THF2-(3-(t-Butyl)isoxazol-5-yl)ethanol
Isoxazole ringReducing agents (e.g., H₂/Raney Ni)Ring-opened products (e.g., amino alcohols)

This table presents conceptual transformations based on general isoxazole chemistry.

The unique electronic and structural properties of the isoxazole ring have led to its exploration in the field of material science. Isoxazole derivatives have been investigated for their potential applications in liquid crystals, organic semiconductors, and as photo-cross-linkers. beilstein-journals.orgresearchgate.netcityu.edu.hk The incorporation of the 3-(t-Butyl)isoxazole-5-yl-acetic acid moiety into larger molecular frameworks could influence properties such as molecular packing, thermal stability, and electronic behavior. For example, isoxazole-containing compounds have been studied for their ability to self-assemble into ordered structures, a key characteristic for the development of liquid crystalline materials. beilstein-journals.org

In polymer chemistry, 3-(t-Butyl)isoxazole-5-yl-acetic acid can be utilized as a functional monomer. The carboxylic acid group allows for its incorporation into polyester or polyamide backbones through condensation polymerization. The bulky t-butyl group can impart specific physical properties to the resulting polymer, such as increased solubility and altered thermal characteristics. Furthermore, the isoxazole ring within the polymer chain can serve as a site for post-polymerization modification or as a photo-responsive element. cityu.edu.hk The tert-butyl group, in particular, can be used to create polymers with controlled solubility, as the protecting group can be removed to reveal the carboxylic acid for further reactions. nanosoftpolymers.com

Design of Ligands and Catalysts Incorporating the Isoxazole-Acetic Acid Moiety

The nitrogen and oxygen atoms within the isoxazole ring, along with the carboxylic acid group, provide potential coordination sites for metal ions. This makes 3-(t-Butyl)isoxazole-5-yl-acetic acid and its derivatives attractive candidates for the design of novel ligands for catalysis and coordination chemistry. mdpi.comresearchgate.netunm.edu

The geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the isoxazole ring and by derivatizing the acetic acid side chain. For instance, conversion of the carboxylic acid to an ester or amide can alter the steric and electronic environment around the metal center, thereby influencing the catalytic activity and selectivity of the complex. The development of chiral ligands derived from this scaffold could also open avenues in asymmetric catalysis.

Emerging Methodologies and Research Gaps in Isoxazole Chemistry Relevant to the Compound

Recent advancements in synthetic organic chemistry have provided more efficient and environmentally friendly methods for the synthesis of 3,5-disubstituted isoxazoles. rsc.org Methodologies such as transition metal-catalyzed cycloadditions and green chemistry approaches are continually being developed. nih.govresearchgate.net However, a significant research gap exists in the exploration of the non-biological applications of many isoxazole derivatives, including 3-(t-Butyl)isoxazole-5-yl-acetic acid.

While the synthesis of such compounds is well-established, their potential in material science and catalysis remains largely untapped. Future research should focus on systematically investigating the physical and chemical properties of polymers and materials derived from this building block. Furthermore, the coordination chemistry of ligands based on this scaffold with a wide range of metals needs to be explored to uncover potential catalytic applications.

Conceptual Challenges and Opportunities in the Synthesis and Application of 3-(t-Butyl)isoxazole-5-yl-acetic acid

One of the primary challenges in the application of 3-(t-Butyl)isoxazole-5-yl-acetic acid lies in the scalability and cost-effectiveness of its synthesis for bulk applications in material science. While numerous synthetic routes to 3,5-disubstituted isoxazoles exist, optimizing these for large-scale production with high purity can be a hurdle.

Despite these challenges, significant opportunities exist. The modular nature of isoxazole synthesis allows for the creation of a diverse library of derivatives with tailored properties. This tunability is highly desirable in materials science for developing materials with specific optical, electronic, or thermal characteristics. In catalysis, the ability to fine-tune the ligand environment around a metal center offers the potential to develop highly selective and efficient catalysts for a variety of chemical transformations. The exploration of isoxazole-based self-assembling systems also presents exciting possibilities for the development of novel supramolecular structures and functional materials. rsc.org

Q & A

Q. What are the common synthetic routes for 3(t-Butyl)isoxazole-5-yl-acetic acid, and how can reaction efficiency be evaluated?

  • Methodological Answer : A typical synthesis involves coupling reactions using isoxazole derivatives and acetic acid precursors. For example, analogous procedures (e.g., benzoxazole synthesis) start with refluxing precursors like 3-amino-4-hydroxybenzoate with aryl acids in 1,4-dioxane or similar solvents. Reaction efficiency can be evaluated by monitoring yield optimization via parameters such as molar ratios, solvent choice, and reaction time . Post-synthesis, purification via recrystallization or chromatography is critical. Efficiency metrics include percent yield, purity (HPLC/NMR), and reaction time-to-completion.

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Standard characterization includes:
  • NMR spectroscopy (¹H/¹³C) to confirm the t-butyl group (δ ~1.3 ppm for CH₃) and acetic acid moiety (δ ~2.5 ppm for CH₂).
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring vibrations (C=N, ~1600 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion validation.
    Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. What are the best practices for safe handling and storage of this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles) to avoid inhalation/contact. Store in a cool, dry environment (<25°C) under inert gas (N₂/Ar) to prevent hydrolysis.
  • In case of exposure, follow first-aid protocols: rinse skin with water, seek medical attention for ingestion, and provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like cyclization or ester hydrolysis. Tools like Gaussian or ORCA simulate reaction pathways, while machine learning (ML) models trained on experimental datasets identify optimal conditions (e.g., solvent polarity, temperature). ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing high-probability reaction parameters .

Q. What statistical experimental design approaches are suitable for studying reaction parameters affecting yield?

  • Methodological Answer : Use Design of Experiments (DoE) methodologies like factorial designs or response surface modeling (RSM). For example:
  • A 2³ factorial design evaluates temperature, catalyst loading, and solvent ratio.
  • Central Composite Design (CCD) optimizes interactions between variables.
    Statistical software (Minitab, JMP) analyzes variance (ANOVA) and identifies significant factors. This approach minimizes experiments while maximizing data robustness .

Q. How can researchers resolve contradictions in experimental data between studies on this compound’s reactivity?

  • Methodological Answer :
  • Systematic replication : Control variables (purity, solvent batch, equipment calibration).
  • Meta-analysis : Compare datasets using multivariate regression to isolate confounding factors (e.g., trace moisture in reactions).
  • In silico validation : Cross-check experimental kinetics with computational models to identify outliers .

Q. What separation techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Liquid-liquid extraction : Use pH-dependent partitioning (e.g., acidic aqueous phase to isolate the acetic acid moiety).
  • Chromatography : Flash chromatography with silica gel and ethyl acetate/hexane gradients.
  • Membrane technologies : Nanofiltration or reverse osmosis for scalable purification, particularly if the compound has low solubility .

Q. How to design experiments to study the biological activity of this compound?

  • Methodological Answer :
  • In vitro assays : Test enzyme inhibition (e.g., COX-2) or receptor binding using fluorescence polarization.
  • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC₅₀/EC₅₀.
  • Control groups : Include positive/negative controls (e.g., known inhibitors) and validate with triplicate trials. Reference protocols from zoospore regulation studies for microbial activity frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.